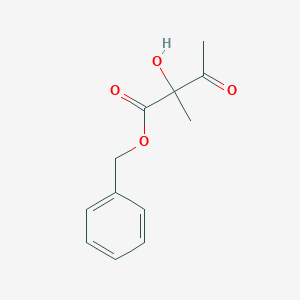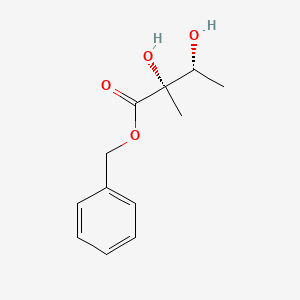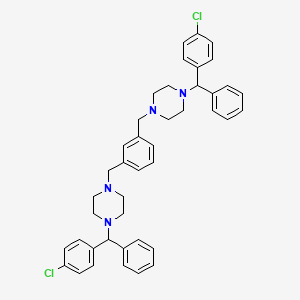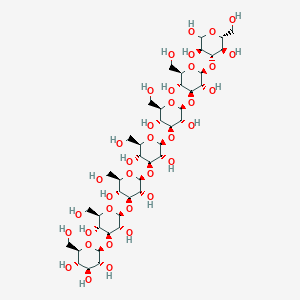
2,3,4-Tris-O-(phenylmethyl)-α-D-mannopyranose 6-Acetate 1-(2,2,2-Trichloroethanimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Tris-O-(phenylmethyl)-α-D-mannopyranose 6-Acetate 1-(2,2,2-Trichloroethanimidate) is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple phenylmethyl groups and a trichloroethanimidate moiety, making it a subject of interest for chemists and researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tris-O-(phenylmethyl)-α-D-mannopyranose 6-Acetate 1-(2,2,2-Trichloroethanimidate) typically involves multiple steps, starting from the appropriate sugar derivative. The process includes the protection of hydroxyl groups, selective acetylation, and the introduction of the trichloroethanimidate group. Common reagents used in these steps include benzyl chloride for phenylmethyl protection, acetic anhydride for acetylation, and trichloroacetonitrile for the formation of the trichloroethanimidate group. The reaction conditions often require the use of catalysts such as pyridine and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient mixing and temperature control, and implementing purification techniques such as crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4-Tris-O-(phenylmethyl)-α-D-mannopyranose 6-Acetate 1-(2,2,2-Trichloroethanimidate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert the trichloroethanimidate moiety into other functional groups.
Substitution: The phenylmethyl groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,3,4-Tris-O-(phenylmethyl)-α-D-mannopyranose 6-Acetate 1-(2,2,2-Trichloroethanimidate) has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of carbohydrate-protein interactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials.
Wirkmechanismus
The mechanism of action of 2,3,4-Tris-O-(phenylmethyl)-α-D-mannopyranose 6-Acetate 1-(2,2,2-Trichloroethanimidate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The trichloroethanimidate group, in particular, can act as a reactive site for further chemical modifications, enhancing the compound’s versatility in research applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4-Tris-O-(phenylmethyl)-α-D-glucopyranose 6-Acetate 1-(2,2,2-Trichloroethanimidate)
- 2,3,4-Tris-O-(phenylmethyl)-α-D-galactopyranose 6-Acetate 1-(2,2,2-Trichloroethanimidate)
Uniqueness
Compared to similar compounds, 2,3,4-Tris-O-(phenylmethyl)-α-D-mannopyranose 6-Acetate 1-(2,2,2-Trichloroethanimidate) is unique due to its specific stereochemistry and the presence of the mannopyranose core. This uniqueness can influence its reactivity and interactions with biological molecules, making it a valuable tool in research and development.
Eigenschaften
CAS-Nummer |
208712-66-7 |
|---|---|
Molekularformel |
C₃₁H₃₂Cl₃NO₇ |
Molekulargewicht |
636.95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1144731.png)




